2-(3,5-Dimethyl-4-isoxazolyl)pyridine
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Overview
Description
2-(3,5-Dimethyl-4-isoxazolyl)pyridine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine typically involves the formation of the isoxazole ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-4-isoxazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-(3,5-Dimethyl-4-isoxazolyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-4-isoxazolyl)pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-isoxazolyl compounds: These compounds share the isoxazole ring but differ in the substituents attached to the ring.
Pyridine derivatives: Compounds with modifications on the pyridine ring that exhibit different chemical and biological properties.
Uniqueness
2-(3,5-Dimethyl-4-isoxazolyl)pyridine is unique due to the combination of the isoxazole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,5-dimethyl-4-pyridin-2-yl-1,2-oxazole |
InChI |
InChI=1S/C10H10N2O/c1-7-10(8(2)13-12-7)9-5-3-4-6-11-9/h3-6H,1-2H3 |
InChI Key |
KGDISOQTTNBZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=N2 |
Origin of Product |
United States |
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